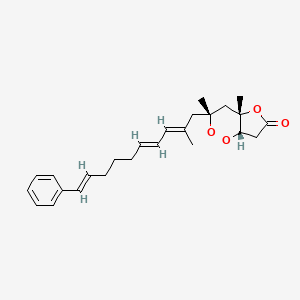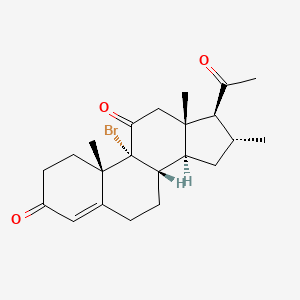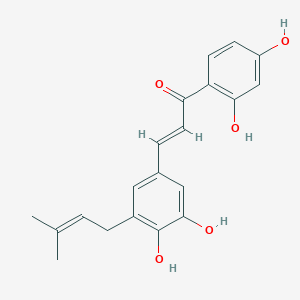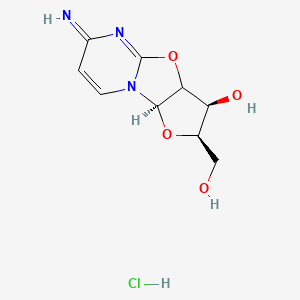
Cyclocytidine hydrochloride; Cyclo-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclocytidine hydrochloride, also known as Cyclo-C, is a synthetic nucleoside analogue. It is a prodrug of cytarabine, which is widely used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclocytidine hydrochloride can be synthesized through the acylation of cytidine with o-acetylsalicyloyl chloride, followed by deprotection to yield the hydrochloride salt. The reaction involves mixing o-acetylsalicyloyl chloride and cytidine in a suitable solvent, followed by deprotection using hydrochloric acid, hydrochloric acid ethanol, or hydrochloric acid isopropanol .
Industrial Production Methods: The industrial production of cyclocytidine hydrochloride involves the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, ensuring that the reagents used are safe, environmentally friendly, and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to yield other nucleoside analogues.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various nucleoside analogues and derivatives that have potential therapeutic applications .
Scientific Research Applications
Cyclocytidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It is studied for its effects on DNA synthesis and replication.
Industry: It is used in the production of antiviral and anticancer drugs.
Mechanism of Action
Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is crucial for DNA synthesis. It is converted into cytarabine in the body, which then gets incorporated into DNA, leading to the termination of DNA chain elongation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Cytarabine: The active form of cyclocytidine hydrochloride, used in the treatment of leukemia.
Enocitabine: Another nucleoside analogue with similar applications.
Cytarabine ocfosfate: A derivative of cytarabine with improved pharmacokinetic properties.
Uniqueness: Cyclocytidine hydrochloride is unique due to its ability to be converted into cytarabine, providing a more constant antineoplastic action. Its structural similarity to cytarabine allows it to be used effectively in the treatment of various cancers and viral infections .
Properties
Molecular Formula |
C9H12ClN3O4 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1 |
InChI Key |
KZOWNALBTMILAP-XKIMMOKZSA-N |
Isomeric SMILES |
C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



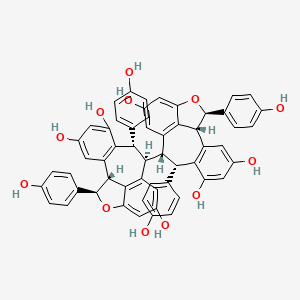
![(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)

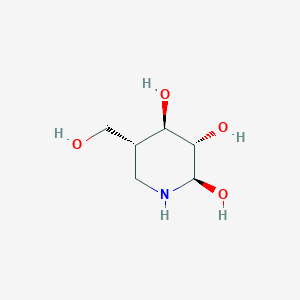
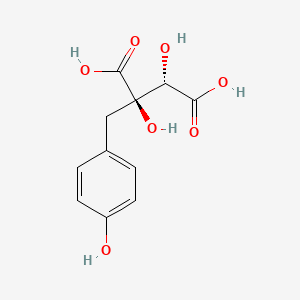
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)

